molecular formula C16H23NO4S B5330053 phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate

phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate

Cat. No. B5330053
M. Wt: 325.4 g/mol
InChI Key: HNARXXVHLVVKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-3-piperidone, and it is a white solid that is soluble in water and organic solvents. In

Mechanism of Action

The mechanism of action of Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate is not fully understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. The active form of the compound is believed to interact with specific receptors in the brain and other tissues, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects. It has been reported to have analgesic, antipsychotic, and antidepressant effects. This compound has also been shown to have anxiolytic and sedative effects. In addition, it has been reported to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various drugs, making it a valuable tool for medicinal chemists. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care, as it can be harmful if ingested or inhaled.

Future Directions

There are several future directions for the study of Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate. One area of research is the development of new drugs based on this compound. Researchers are exploring the use of this compound in the synthesis of novel analgesics, antipsychotics, and antidepressants. Another area of research is the study of the mechanism of action of this compound. Researchers are trying to understand how this compound interacts with specific receptors in the body, which could lead to the development of more effective drugs. Finally, researchers are exploring the potential use of Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate in the treatment of various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate involves the reaction of 3-piperidone with N-tert-butoxycarbonyl butanesulfonamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and purification.

Scientific Research Applications

Phenyl 1-(butylsulfonyl)-3-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and analgesics. This compound has also been studied for its potential use as a precursor in the synthesis of piperidine alkaloids.

properties

IUPAC Name

phenyl 1-butylsulfonylpiperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c1-2-3-12-22(19,20)17-11-7-8-14(13-17)16(18)21-15-9-5-4-6-10-15/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNARXXVHLVVKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200304
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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